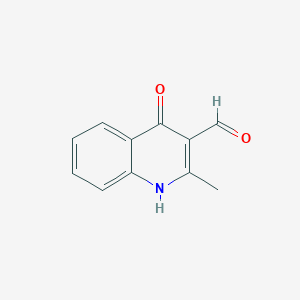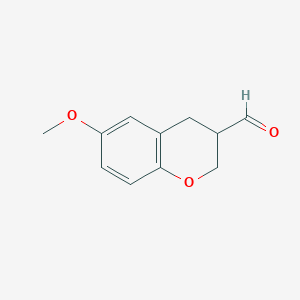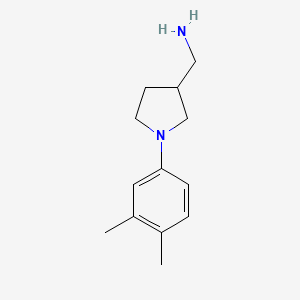
2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a dichlorophenyl group and a methoxynaphthalene group connected through a sulfonate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring.
Oxidation and Reduction: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and reduced derivatives.
Hydrolysis: Products include sulfonic acids and alcohols.
Applications De Recherche Scientifique
2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl 4-methoxynaphthalenesulfonate
- 2,5-Dichlorophenyl 4-ethoxynaphthalenesulfonate
- 2,5-Dichlorophenyl 4-methoxynaphthalene
Uniqueness
2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H12Cl2O4S |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12Cl2O4S/c1-22-15-8-9-17(13-5-3-2-4-12(13)15)24(20,21)23-16-10-11(18)6-7-14(16)19/h2-10H,1H3 |
Clé InChI |
WMKQZSJMTIYZMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12124307.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)


![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)
![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)



![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)
